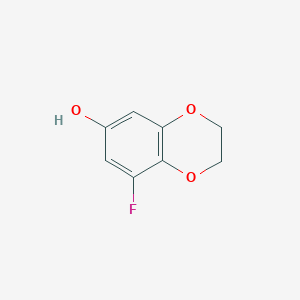
3-fluoro-2-(propan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-fluoro-2-(propan-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11FO2 . It is a derivative of benzoic acid, where a fluorine atom is attached at the 3rd position and a propan-2-yl group is attached at the 2nd position of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H11FO2/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6H,1-2H3,(H,12,13) . This indicates that the molecule consists of a benzene ring with a fluorine atom and a propan-2-yl group attached, along with a carboxylic acid group .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-2-(propan-2-yl)benzoic acid involves the introduction of a fluoro group onto a benzene ring, followed by the addition of a propan-2-yl group to the carboxylic acid functional group. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": ["Benzene", "Fluorine gas", "Propan-2-ol", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrite", "Copper(I) chloride", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Sodium carbonate", "2-bromo-3-fluorotoluene", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "2-(propan-2-yl)benzoic acid"], "Reaction": ["1. Nitration of benzene with a mixture of nitric and sulfuric acid to yield nitrobenzene", "2. Reduction of nitrobenzene to aniline using sodium borohydride", "3. Diazotization of aniline with sodium nitrite and hydrochloric acid to yield diazonium salt", "4. Coupling of diazonium salt with 2-bromo-3-fluorotoluene in the presence of copper(I) chloride to yield 3-fluoro-2-(bromomethyl)aniline", "5. Treatment of 3-fluoro-2-(bromomethyl)aniline with sodium hydroxide to yield 3-fluoro-2-(methylamino)toluene", "6. Bromination of 3-fluoro-2-(methylamino)toluene with bromine in the presence of sodium hydroxide to yield 2-bromo-3-fluorotoluene", "7. Hydrolysis of 2-bromo-3-fluorotoluene with sodium hydroxide to yield 3-fluoro-2-toluic acid", "8. Carboxylation of 3-fluoro-2-toluic acid with carbon dioxide in the presence of methanol and sodium hydroxide to yield 3-fluoro-2-(methoxycarbonyl)benzoic acid", "9. Reduction of 3-fluoro-2-(methoxycarbonyl)benzoic acid with sodium borohydride to yield 3-fluoro-2-(hydroxymethyl)benzoic acid", "10. Esterification of 3-fluoro-2-(hydroxymethyl)benzoic acid with propan-2-ol in the presence of sulfuric acid to yield 3-fluoro-2-(propan-2-yl)benzoic acid"] } | |
CAS-Nummer |
1369915-33-2 |
Molekularformel |
C10H11FO2 |
Molekulargewicht |
182.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



